![molecular formula C14H18F3N3O6 B12333804 Uridine, 2'-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]-](/img/structure/B12333804.png)
Uridine, 2'-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]- is a modified nucleoside analog. It is derived from uridine, a nucleoside that plays a crucial role in the synthesis of RNA. The modification involves the addition of a trifluoroacetyl group, which can significantly alter the compound’s chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]- typically involves multiple steps. The starting material is usually 2’-deoxyuridine, which undergoes a series of chemical reactions to introduce the trifluoroacetyl group at the 5-position. Common reagents used in these reactions include trifluoroacetic anhydride and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoroacetyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Uridine, 2’-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in RNA synthesis and function.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]- involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. The trifluoroacetyl group can enhance the compound’s ability to bind to specific molecular targets, thereby affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-(N-trifluoroacetyl)amino-5’-O-DMTr-uridine 3’-CED phosphoramidite: Another uridine analog with potential antiepileptic effects.
Uridine, 2’-deoxy-5-[(trifluoroacetyl)amino]- (9CI): A closely related compound with similar chemical properties.
Uniqueness
Uridine, 2’-deoxy-5-[(1E)-3-[(trifluoroacetyl)amino]-1-propen-1-yl]- is unique due to its specific trifluoroacetyl modification, which can significantly alter its chemical and biological properties compared to other uridine analogs .
Properties
Molecular Formula |
C14H18F3N3O6 |
|---|---|
Molecular Weight |
381.30 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-enyl]acetamide |
InChI |
InChI=1S/C14H18F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h1-2,7-10,21-22H,3-6H2,(H,18,24)(H,19,23,25)/b2-1+/t7?,8-,9+,10+/m0/s1 |
InChI Key |
LGHGTENQNMWMOZ-UIFFQXGHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CNC(=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


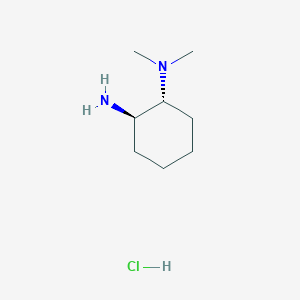

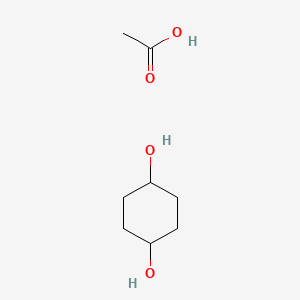
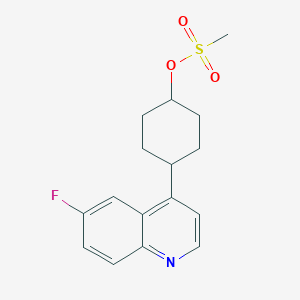


![Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]-](/img/structure/B12333768.png)
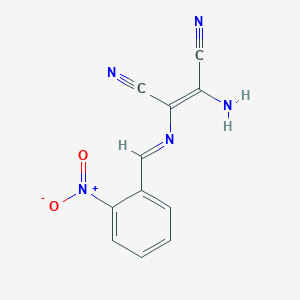
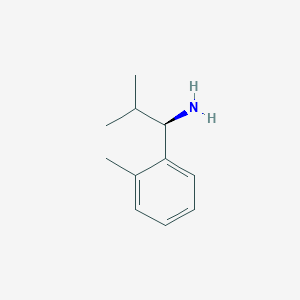
![3-fluoro-4-[[(Z)-1-methylsulfanyl-2-nitroethenyl]amino]phenol](/img/structure/B12333782.png)
![(2Z)-2-cyano-N-[(1E)-{[(2,6-dichlorophenyl)methoxy]imino}methyl]-3-phenylprop-2-enamide](/img/structure/B12333787.png)
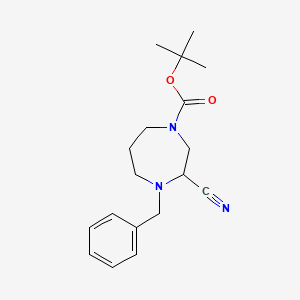
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B12333803.png)

